molecular formula C12H15BrN2O4 B13493098 tert-Butyl (4-bromo-2-nitrophenyl)(methyl)carbamate

tert-Butyl (4-bromo-2-nitrophenyl)(methyl)carbamate

Cat. No.: B13493098
M. Wt: 331.16 g/mol
InChI Key: KRMYFAWKOPDMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(4-bromo-2-nitrophenyl)-N-methylcarbamate is an organic compound with the molecular formula C11H13BrN2O4 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a bromine atom, and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-bromo-2-nitrophenyl)-N-methylcarbamate typically involves the reaction of 4-bromo-2-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The general reaction scheme is as follows:

[ \text{4-bromo-2-nitroaniline} + \text{tert-butyl chloroformate} \rightarrow \text{tert-butyl N-(4-bromo-2-nitrophenyl)-N-methylcarbamate} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-bromo-2-nitrophenyl)-N-methylcarbamate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, e.g., azides or thiols.

    Reduction: 4-bromo-2-aminophenyl-N-methylcarbamate.

    Hydrolysis: 4-bromo-2-nitroaniline and tert-butyl alcohol.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(4-bromo-2-nitrophenyl)-N-methylcarbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity, particularly those involved in carbamate metabolism. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, derivatives of tert-butyl N-(4-bromo-2-nitrophenyl)-N-methylcarbamate are investigated for their potential pharmacological properties. These derivatives may exhibit activity against certain diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or insecticides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromo-2-nitrophenyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The bromine and nitro groups may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(4-chloro-2-nitrophenyl)-N-methylcarbamate
  • tert-Butyl N-(4-fluoro-2-nitrophenyl)-N-methylcarbamate
  • tert-Butyl N-(4-iodo-2-nitrophenyl)-N-methylcarbamate

Uniqueness

tert-Butyl N-(4-bromo-2-nitrophenyl)-N-methylcarbamate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This distinguishes it from its chloro, fluoro, and iodo analogs, which may exhibit different reactivity and properties.

Properties

Molecular Formula

C12H15BrN2O4

Molecular Weight

331.16 g/mol

IUPAC Name

tert-butyl N-(4-bromo-2-nitrophenyl)-N-methylcarbamate

InChI

InChI=1S/C12H15BrN2O4/c1-12(2,3)19-11(16)14(4)9-6-5-8(13)7-10(9)15(17)18/h5-7H,1-4H3

InChI Key

KRMYFAWKOPDMOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.